molecular formula C20H21N5O5S B000724 Nafamostat mesylate CAS No. 82956-11-4

Nafamostat mesylate

Cat. No.: B000724
CAS No.: 82956-11-4
M. Wt: 443.5 g/mol
InChI Key: ZESSXQLDESEKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Nafamostat mesylate is a synthetic serine protease inhibitor . Its primary targets include various enzyme systems such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . These targets play crucial roles in blood coagulation, inflammation, and other physiological processes.

Mode of Action

This compound acts as a fast-acting proteolytic inhibitor . It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting several serine proteases including thrombin . The compound works as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the enzymatic activity of serine proteases, neuroinflammatory signaling cascades, and the endoplasmic reticulum stress responses . It also downregulates excitotoxic transient receptor membrane channel subfamily 7 cationic currents and modulates the activity of intracellular signal transduction pathways .

Pharmacokinetics

Following intravenous injection (2 mg/kg), nafamostat in the plasma shows a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . After oral administration of nafamostat solutions (20 mg/kg), nafamostat is rapidly absorbed, and the average oral bioavailability is 0.95% and 1.59%, respectively .

Result of Action

This compound has been shown to have anti-inflammatory effects in vitro . It inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It is also shown to act as an antioxidant in TNF-α-induced ROS production . Furthermore, it has been found to have promising effects in inhibiting cancer progression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to inhibit the activity of the transmembrane protease, serine 2 enzyme that affects the penetration of the COVID-19 virus, thereby preventing the binding of the angiotensin-converting enzyme 2 receptor in vivo and the spike protein of the COVID-19 virus . This suggests that the compound’s action can be influenced by the presence of certain viruses in the environment.

Safety and Hazards

Nafamostat mesylate is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Nafamostat mesylate has been identified as a potential therapy for COVID-19 . Clinical trials in Japan and Korea have begun . A study aimed to explore the optimal dosage of this compound during continuous kidney replacement therapy in critically ill patients . Another study evaluated the anticancer effects of this compound on neuroblastoma cells .

Biochemical Analysis

Biochemical Properties

Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, and pancreatic proteases . It also inhibits the activation of protease-activated receptors (PARs) . The mechanism of action of this compound is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .

Cellular Effects

This compound has been shown to inhibit the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It has an anti-inflammatory effect in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting several serine proteases including thrombin . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form . This results in the apparent observed inhibition of the target protein .

Temporal Effects in Laboratory Settings

This compound is characterized by its short half-life . In a study conducted on critically ill patients undergoing continuous kidney replacement therapy, it was observed that there was no dose-response relationship between the dose of this compound and the filter life during the therapy .

Dosage Effects in Animal Models

In a study conducted on Syrian Golden hamsters, it was found that intranasal dosing of this compound at 5 mg/kg twice daily was able to prevent the airborne transmission of SARS-CoV-2 from infected to uninfected hamsters .

Metabolic Pathways

This compound is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol . The main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are inactive protease inhibitors .

Transport and Distribution

It is known that this compound is mainly hydrolyzed in the human liver cytosol .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Nafamostat mesylate involves several steps, including the protection of functional groups, coupling reactions, and deprotection. The overall strategy is to synthesize the mesylate salt of Nafamostat, which is the active pharmaceutical ingredient (API) of the drug.", "Starting Materials": [ "4-(4-Guanidinobenzoyloxy)benzoic acid", "Methanesulfonic acid", "N,N-Dimethylformamide (DMF)", "Triethylamine", "Thionyl chloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with thionyl chloride in DMF.", "Step 2: Protection of the guanidine group by reaction with methanesulfonic acid in DMF.", "Step 3: Coupling of the protected acid and guanidine derivatives using triethylamine in DMF to form the protected Nafamostat intermediate.", "Step 4: Deprotection of the carboxylic acid group by reaction with sodium hydroxide in ethanol.", "Step 5: Deprotection of the guanidine group by reaction with sodium hydroxide in water.", "Step 6: Formation of the mesylate salt by reaction with methanesulfonic acid in DMF.", "Step 7: Purification of the final product by crystallization." ] }

CAS No.

82956-11-4

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

InChI

InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4)

InChI Key

ZESSXQLDESEKGC-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Appearance

Assay:≥98%A crystalline solid

Pictograms

Health Hazard

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nafamostat mesylate
Reactant of Route 2
Reactant of Route 2
Nafamostat mesylate
Reactant of Route 3
Reactant of Route 3
Nafamostat mesylate
Reactant of Route 4
Nafamostat mesylate
Reactant of Route 5
Nafamostat mesylate
Reactant of Route 6
Nafamostat mesylate
Customer
Q & A

A: Nafamostat mesylate is a synthetic serine protease inhibitor. [, , , , , ] It exerts its effects by binding to and inhibiting various serine proteases, including transmembrane serine protease 2 (TMPRSS2). [, , ] This inhibition can interfere with viral entry into host cells, particularly in the case of coronaviruses like SARS-CoV-2, where TMPRSS2 plays a role in priming the spike protein. [, , ]

ANone: this compound's inhibition of serine proteases can have several downstream effects:

  • Antiviral activity: By inhibiting TMPRSS2, this compound can hinder the entry of SARS-CoV-2 into host cells, potentially reducing viral replication. [, , ]
  • Anticoagulant effects: this compound can inhibit coagulation factors, including thrombin, leading to anticoagulant effects. [] This property makes it useful in treating conditions like disseminated intravascular coagulation (DIC). []
  • Anti-inflammatory effects: this compound may also modulate inflammatory responses, potentially by influencing cytokine production and inflammatory signaling pathways. [, ]

A: The molecular formula of this compound is C19H21N7O2 • 2(CH4O3S). It has a molecular weight of 540.6 g/mol. []

A: this compound functions primarily as an inhibitor rather than a catalyst. It does not directly catalyze reactions but instead blocks the activity of target enzymes. [, , , , , ]

A: Yes, molecular docking studies have investigated the interactions between this compound and TMPRSS2. [] These studies provide insights into the binding mode and affinity of this compound to its target. []

ANone: The provided research primarily focuses on this compound itself, and detailed SAR studies exploring modifications to its structure are not included.

A: this compound is known to be unstable in aqueous solutions. [, ] Formulations often employ strategies like lyophilization and the inclusion of stabilizers. Citric acid, organic buffer systems, and lecithin have been explored for their stabilizing properties. [, ] For instance, co-spray drying with lecithin and mannitol has been investigated for creating inhalable microparticles with enhanced stability. []

ANone: The research focuses primarily on clinical and pharmacological aspects. It does not delve into specific SHE regulations.

A: One study indicated that the bioavailability of this compound in tablet form was approximately 25% higher than that of an oral solution. []

A: Researchers have used various cell lines, including Calu-3 (human lung epithelium-derived) and VeroE6/TMPRSS2 cells, to investigate the antiviral activity of this compound against SARS-CoV-2. [, ]

ANone: Yes, this compound has shown efficacy in preclinical animal models:

  • Acute pancreatitis: Studies in dogs with acute pancreatitis demonstrated that continuous arterial infusion of this compound through the superior mesenteric artery improved survival rates, though it did not significantly prevent bacterial translocation. []
  • Spinal cord injury: In a rat model of spinal cord injury, this compound administration led to improvements in functional recovery and a reduction in immune cell infiltration. []

ANone: The provided research does not provide specific information regarding the development of resistance to this compound.

ANone: While the primary focus of the provided research is on the scientific aspects of this compound, some adverse events are mentioned:

  • Hyperkalemia: this compound can lead to hyperkalemia, likely due to its inhibition of amiloride-sensitive sodium channels (ENaC) in the kidneys. [, , , ] This effect necessitates close monitoring of potassium levels, especially in patients with COVID-19 who may already be susceptible to potassium disturbances. []
  • Anaphylaxis: Anaphylactic reactions to this compound, while rare, have been reported in patients undergoing hemodialysis. [, ]
  • Phlebitis: The administration of this compound, particularly for extended periods, has been associated with an increased risk of phlebitis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.